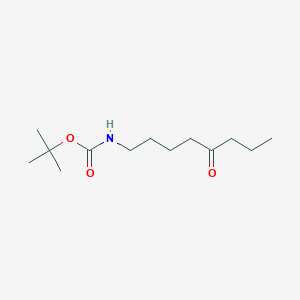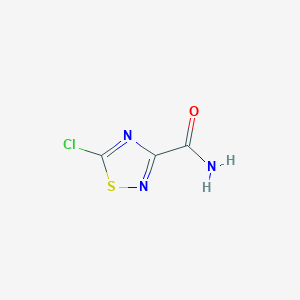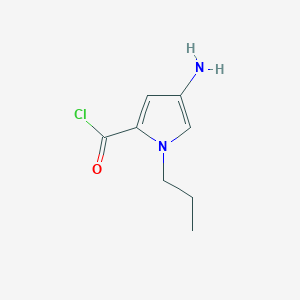
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 4-amino-1-propyl-1H-pyrrole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
4-Amino-1-propyl-1H-pyrrole+SOCl2→4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the amino group to nitro or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it forms and its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-methyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with a methyl group instead of a propyl group.
4-Amino-1-ethyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is unique due to its specific propyl substitution, which can influence its reactivity and the properties of the compounds it forms. This uniqueness can be exploited in the design of novel molecules with desired properties for various applications.
Eigenschaften
CAS-Nummer |
780034-31-3 |
|---|---|
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
4-amino-1-propylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-11-5-6(10)4-7(11)8(9)12/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
GVZSOSNYIWHVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=C1C(=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
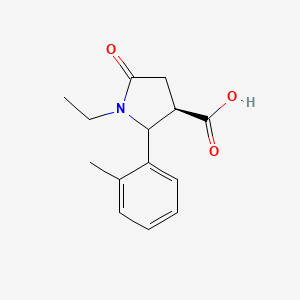
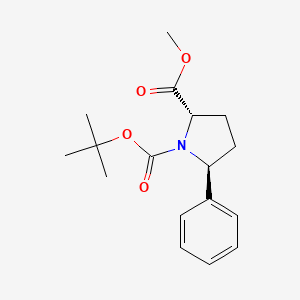
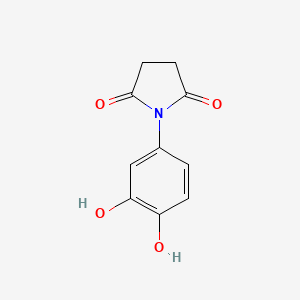





![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
